![molecular formula C16H17N5OS2 B448637 N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA](/img/structure/B448637.png)
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA is a complex organic compound that features a benzothiophene core, a pyrazole moiety, and a thiourea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-mercaptobenzoic acid and an appropriate nitrile.
Introduction of the Cyano and Methyl Groups: The cyano and methyl groups are introduced via nitrile and alkylation reactions, respectively.
Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then attached to the benzothiophene core through a coupling reaction.
Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate with thiourea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic and nucleophilic reagents, depending on the desired substitution, are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with biological macromolecules.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features suggest it could interact with various biological targets.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.
Mecanismo De Acción
The mechanism by which N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano and thiourea groups are likely involved in hydrogen bonding and other interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]UREA: Similar structure but with a urea linkage instead of thiourea.
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOCARBAMATE: Similar structure but with a thiocarbamate linkage.
Uniqueness
The presence of both the cyano and thiourea groups in N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA provides unique chemical properties, such as enhanced reactivity and potential for forming strong hydrogen bonds. These features may make it more effective in certain applications compared to its analogs.
This detailed overview should provide a comprehensive understanding of N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C16H17N5OS2 |
|---|---|
Peso molecular |
359.5g/mol |
Nombre IUPAC |
N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17N5OS2/c1-9-3-4-10-11(8-17)15(24-13(10)7-9)20-16(23)19-14(22)12-5-6-18-21(12)2/h5-6,9H,3-4,7H2,1-2H3,(H2,19,20,22,23) |
Clave InChI |
WPAWIFPPAYJRLW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=NN3C |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=NN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)
![2,4-dichloro-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448555.png)

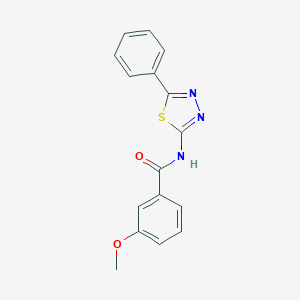
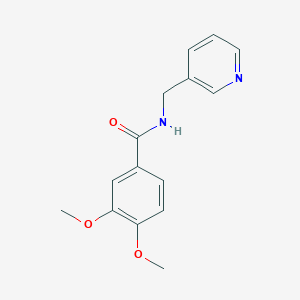
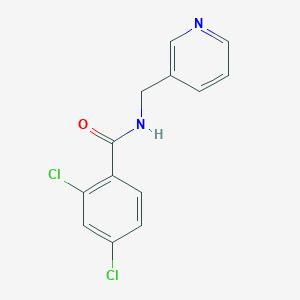
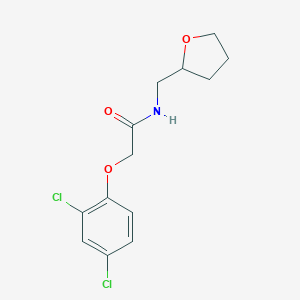
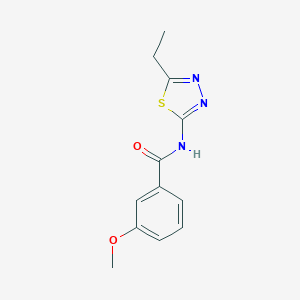
![2-(4-iodophenyl)-5-{[2-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B448569.png)
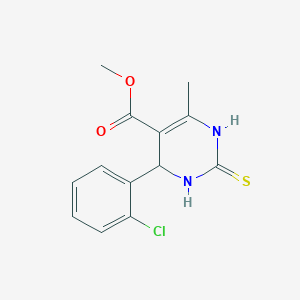

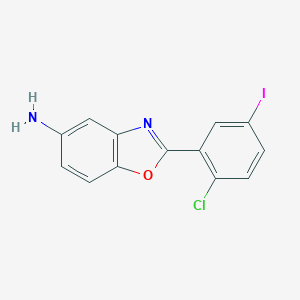
![3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B448577.png)
![3-methyl-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B448578.png)
